molecular formula C7H5ClF3NO B1523787 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 1258641-42-7

5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B1523787
CAS No.: 1258641-42-7
M. Wt: 211.57 g/mol
InChI Key: BMEAABIZRAHLIW-UHFFFAOYSA-N
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Description

5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine: is a chemical compound with the molecular formula C7H5ClF3NO and a molecular weight of 211.57 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 5-position and a trifluoroethoxy group at the 2-position. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific biochemical processes . The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the target biomolecule, thereby influencing its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression patterns, thereby impacting the production of proteins essential for various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation or other factors. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a certain dosage level must be reached before significant biological effects are seen.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . These interactions can influence metabolic flux and alter the levels of specific metabolites. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of various metabolites with distinct biological activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters or binding proteins . These interactions can affect its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals or post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity, as it needs to be in the right place within the cell to interact with its target biomolecules. The compound’s function can be significantly influenced by its subcellular distribution, affecting its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 5-chloropyridine-2-ol with 2,2,2-trifluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine is replaced by the trifluoroethoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Comparison with Similar Compounds

  • 2-(2,2,2-Trifluoroethoxy)pyridine
  • 3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine
  • 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

Uniqueness: 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is unique due to the specific positioning of the chlorine and trifluoroethoxy groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-chloro-2-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-5-1-2-6(12-3-5)13-4-7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEAABIZRAHLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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